1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves the coupling of substituted 2-amino benzothiazoles with phenoxyethanone derivatives . The reaction conditions often include the use of solvents such as toluene and methanol, and the purification of the final product can be achieved through crystallization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their activity and thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyethanone moiety, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-6-5-9-17-19(15)21-20(26-17)23-12-10-22(11-13-23)18(24)14-25-16-7-3-2-4-8-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWNABYDWRVESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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